molecular formula C8H9FN2 B1441929 1-(5-Fluoropyridin-2-yl)cyclopropanamine CAS No. 1260830-75-8

1-(5-Fluoropyridin-2-yl)cyclopropanamine

Cat. No. B1441929
CAS RN: 1260830-75-8
M. Wt: 152.17 g/mol
InChI Key: GHCBVIGAJKYRNE-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)cyclopropanamine, also known as FPYCA, is a cyclic amine compound. It contains a cyclopropane ring attached to a pyridine. The CAS Number for this compound is 1402233-01-5 .


Molecular Structure Analysis

The molecular formula for 1-(5-Fluoropyridin-2-yl)cyclopropanamine is C8H9FN2. The average mass of the molecule is 152.17 Da .

Scientific Research Applications

PET Tracers for Serotonin Receptors

Research by Gonzalo García et al. (2014) on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogs of WAY100635, demonstrated their potential as PET tracers for serotonin 5-HT1A receptors. These compounds showed high affinity and selectivity for 5-HT1A receptors, suggesting their use for in vivo quantification of these receptors in neuropsychiatric disorders. This research highlights the importance of fluoropyridine derivatives in developing diagnostic tools for brain imaging (Gonzalo García et al., 2014).

Antibacterial Activity of Fluorinated Quinolones

A study by H. Inagaki et al. (2003) on 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones demonstrated potent antibacterial activity against resistant strains such as MRSA, PRSP, and VRE. These findings underscore the role of fluorinated cyclopropanes in enhancing the efficacy of antibacterial agents against resistant pathogens (H. Inagaki et al., 2003).

Fluoropyrimidine Derivatives in Cancer Treatment

Research into S-1, an oral fluoropyrimidine derivative, reveals its potential in treating various carcinomas with lower gastrointestinal toxicity. S-1 combines tegafur with modulators to enhance 5-fluorouracil's antitumor activity while reducing its toxicity, indicating the critical role of fluorinated compounds in developing more effective and tolerable cancer therapies (M. Saif, K. Syrigos, & N. Katirtzoglou, 2009).

Nonlinear Optical Materials and Molecular Docking

Studies by R. Jayarajan et al. (2019) on 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and related compounds revealed their potential in nonlinear optical applications and molecular docking. These compounds' synthesis and characterization underscore the versatility of fluorinated pyridines in various fields, including the development of materials with novel optical properties and the exploration of new therapeutic agents through molecular docking studies (R. Jayarajan et al., 2019).

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCBVIGAJKYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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